molecular formula C10H13NO2Zn B2592769 (Pyridin-3-yl)zinc pivalate (1.07 mmol/g) CAS No. 1344727-29-2

(Pyridin-3-yl)zinc pivalate (1.07 mmol/g)

Cat. No.: B2592769
CAS No.: 1344727-29-2
M. Wt: 244.6
InChI Key: PETYQQVWXKEVNG-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)zinc pivalate (1.07 mmol/g) is a chemical compound with the molecular formula C10H13NO2Zn and a molecular weight of 244.6 g/mol . It is a zinc-based organometallic reagent commonly used in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)zinc pivalate typically involves the reaction of pyridine-3-boronic acid with zinc pivalate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (Pyridin-3-yl)zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)zinc pivalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Pyridin-3-yl)zinc pivalate include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving (Pyridin-3-yl)zinc pivalate include pyridine derivatives, such as pyridine-3-carboxylic acid and pyridine-3-methanol, as well as various substituted organometallic compounds .

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-3-yl)zinc pivalate is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and as a catalyst in various organic transformations.

Biology

In biological research, (Pyridin-3-yl)zinc pivalate is used to study the interactions between zinc-containing compounds and biological molecules. It helps in understanding the role of zinc in enzymatic reactions and cellular processes.

Medicine

It is being explored for its ability to modulate biological pathways and target specific enzymes.

Industry

In the industrial sector, (Pyridin-3-yl)zinc pivalate is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable for large-scale manufacturing.

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)zinc pivalate involves its ability to donate or accept electrons during chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Pyridin-2-yl)zinc pivalate
  • (Pyridin-4-yl)zinc pivalate
  • (Pyridin-3-yl)zinc acetate

Uniqueness

Compared to similar compounds, (Pyridin-3-yl)zinc pivalate exhibits unique reactivity and selectivity in chemical reactions. Its specific structure allows for distinct interactions with reagents and catalysts, making it a valuable tool in organic synthesis and catalysis .

Properties

IUPAC Name

zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYGGRRFLTIBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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